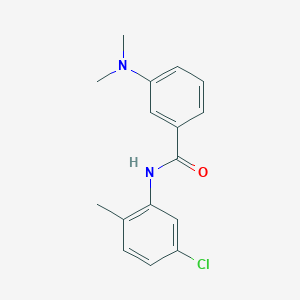

![molecular formula C15H23N3O3 B5570424 4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-[(6-Isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol involves multicomponent reactions. For instance, Ibberson et al. (2023) described a catalyst-free synthesis of related pyrimidine derivatives using ethanol-mediated conditions, emphasizing the importance of green chemistry in such syntheses (Ibberson et al., 2023).

Molecular Structure Analysis

The molecular structure of these compounds can be complex. Ali et al. (2021) provided insights into the structure of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, highlighting the use of X-ray diffraction and theoretical calculations for structural determination (Ali et al., 2021).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, leading to diverse derivatives. Mohammad et al. (2023) discussed the preparation of oxazepine derivatives from 6-methyl 2-thiouracil, showing the versatility of such compounds in forming new chemical structures (Mohammad et al., 2023).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their characterization. Guo et al. (2022) synthesized 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione and analyzed its physical properties using various spectroscopic techniques (Guo et al., 2022).

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and functional group behavior, are key to understanding these compounds. Erkin and Yurieva (2021) explored the chemical properties of pyrimidine derivatives, providing insights into their reactivity and potential applications (Erkin & Yurieva, 2021).

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on synthesizing new heterocyclic compounds, including oxazepine derivatives, and evaluating their biological activities. A study by Mohammad et al. (2017) discussed the synthesis of new 1,3-oxazepine derivatives starting from 6-methyl 2-thiouracil. These compounds were tested for their antimicrobial activity against various bacterial strains, showing significant antibacterial properties Mohammad, Ahmed, & Mahmoud, 2017.

Catalysis and Asymmetric Synthesis

Wu et al. (2017) detailed the use of a chiral palladium catalyst for the enantioselective β-C–H functionalization of isobutyric acid-derived substrates. This method enables the construction of α-chiral centers, demonstrating the potential of such compounds in asymmetric synthesis and catalysis Wu, Shen, He, Wang, Zhang, Shao, Zhu, Mapelli, Qiao, & Poss, 2017.

Anticancer and Anti-inflammatory Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with evaluated anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) analysis of these compounds suggests their potential as therapeutic agents Rahmouni, Souiei, Belkacem, Romdhane, & Bouajila, 2016.

Corrosion Inhibition

Farag, Migahed, & Badr (2019) explored the application of certain heterocyclic compounds as corrosion inhibitors. Their study found that these compounds could significantly protect carbon steel against corrosion in acidic environments, highlighting their potential in industrial applications Farag, Migahed, & Badr, 2019.

Photophysical Properties

Hadad et al. (2011) investigated the optical properties of a series of pyrimidines, revealing their potential as colorimetric and luminescent pH sensors. The study underscored the importance of heterocyclic compounds in developing new materials for sensing applications Hadad, Achelle, García-Martínez, & Rodríguez‐López, 2011.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(6-hydroxy-1,4-oxazepan-4-yl)-[2-methyl-6-(2-methylpropyl)pyrimidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-10(2)6-12-7-14(17-11(3)16-12)15(20)18-4-5-21-9-13(19)8-18/h7,10,13,19H,4-6,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRLAZRTEUOUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C(=O)N2CCOCC(C2)O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(6-Isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

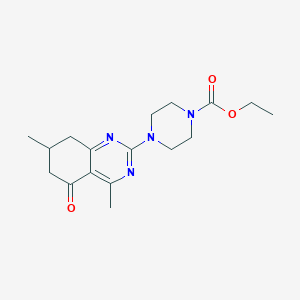

![1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)

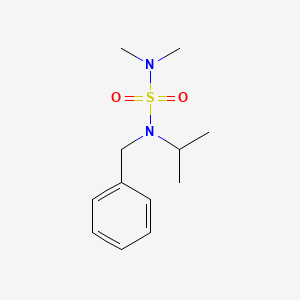

![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)

![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)

![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

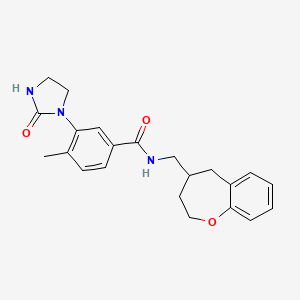

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)

![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)